molecular formula C13H15F2N3O B11746886 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine

Cat. No.: B11746886
M. Wt: 267.27 g/mol
InChI Key: SQYQDFGTZTTYBI-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenylmethylamine moiety. Its unique structure makes it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions The starting materials often include pyrazole derivatives and difluoromethylating agents The reaction conditions may require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine
  • {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H15F2N3O/c1-19-12-4-2-10(3-5-12)8-16-9-11-6-7-17-18(11)13(14)15/h2-7,13,16H,8-9H2,1H3

InChI Key

SQYQDFGTZTTYBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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